(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine
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Overview
Description
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C15H23N It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a benzyl group bearing a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Benzylation: The cyclopropylmethanamine can be benzylated using a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the benzyl group in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using highly active and selective catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
DNA/RNA Interaction: Interacting with nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Methylbenzyl)cyclopropyl)methanamine
- (1-(4-Ethylbenzyl)cyclopropyl)methanamine
- (1-(4-Isopropylbenzyl)cyclopropyl)methanamine
Uniqueness
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C15H23N/c1-14(2,3)13-6-4-12(5-7-13)10-15(11-16)8-9-15/h4-7H,8-11,16H2,1-3H3 |
InChI Key |
XKIBYKNUZJMRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)CN |
Origin of Product |
United States |
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